1-(苯并[d][1,3]二噁杂环-5-甲酰)-N-(4-磺酰氨基苯乙基)氮杂环丁烷-3-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 4-sulfamoylphenethyl group. Benzo[d][1,3]dioxole is a type of aromatic ether that is often used in organic synthesis . Azetidine is a type of four-membered ring compound, and carboxamide is a functional group that is often found in various biological compounds. Sulfamoylphenethyl is a sulfonamide, which is a type of compound often used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxole group could potentially influence the compound’s solubility and stability .科学研究应用
合成和化学性质
- 化学领域的研究探索了具有结构相似性或相关官能团的各种化合物的合成和性质。例如,对 v-三唑并[4,5-d]嘧啶及其衍生物的研究涉及 N-烷基-1,6-二氢-8-氮嘌呤-2-硫酮的合成,展示了此类化合物可以进行的化学反应和转化,这可以提供对可能与该化合物相关的合成途径的见解(Albert, 1981)。
生物活性与潜在治疗应用
已经研究了包含磺酰胺基团的化合物,类似于所描述的化合物,它们对碳酸酐酶的抑制作用,碳酸酐酶对各种生理功能很重要。研究表明,芳香磺酰胺对碳酸酐酶的不同同工酶表现出纳摩尔抑制浓度,表明在抑制这些酶有益的条件下具有潜在的治疗应用(Supuran, Maresca, Gregáň, & Remko, 2013)。
已经合成了新型苯二呋喃基衍生物,因为它们具有抗炎和镇痛特性,显示出显着的 COX-2 抑制和镇痛活性。此类研究指出了结构复杂的化合物在开发新治疗剂中的潜力(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
已经探索了具有特定官能团的氮杂环丁烷衍生物的开发,因为它们具有抗菌和抗结核活性,强调了结构特征在决定生物活性中的重要性。此类研究对于理解化学结构的修改如何增强治疗效果至关重要(Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018)。
属性
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c21-30(26,27)16-4-1-13(2-5-16)7-8-22-19(24)15-10-23(11-15)20(25)14-3-6-17-18(9-14)29-12-28-17/h1-6,9,15H,7-8,10-12H2,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBQKHYQMIDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。